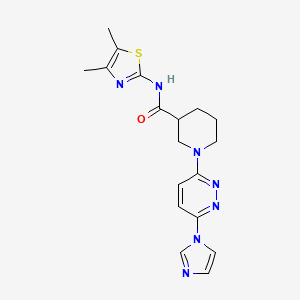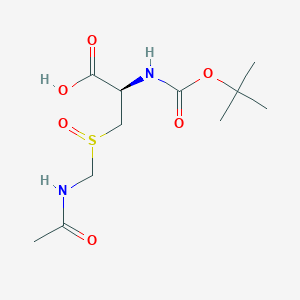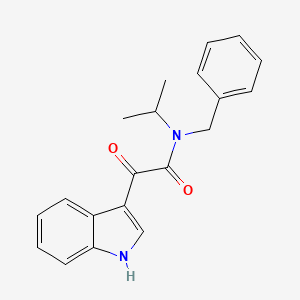
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide, also known as STO-609, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), which plays a critical role in regulating cellular energy homeostasis and metabolism.
Mechanism of Action
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide acts as a competitive inhibitor of CaMKK by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP and subsequent phosphorylation of downstream targets such as AMPK and ACC. The inhibition of CaMKK activity by N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide leads to a decrease in cellular energy production and an increase in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide inhibits CaMKK activity in a dose-dependent manner, leading to a decrease in the phosphorylation of downstream targets such as AMPK and ACC. In vivo studies have shown that N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have therapeutic potential for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CaMKK, making it a valuable tool for studying the role of CaMKK in cellular signaling and metabolism. It has also been optimized for high yields and purity, making it easy to synthesize and use in experiments. However, there are also limitations to the use of N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide. It has been shown to have off-target effects on other kinases, so it is important to use appropriate controls and concentrations when using N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide in experiments.
Future Directions
There are several future directions for the study of N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide. One area of interest is the role of CaMKK in cancer metabolism. It has been shown that CaMKK is upregulated in several types of cancer, and inhibition of CaMKK activity by N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide may have therapeutic potential for the treatment of cancer. Another area of interest is the development of more potent and selective inhibitors of CaMKK, which may have improved therapeutic potential for the treatment of metabolic disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide and its potential as a therapeutic agent.
Synthesis Methods
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 2-thiophenecarboxylic acid to form 2-(thiophen-2-yl)acetamide. This intermediate is then reacted with sulfamide to form the final product, N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide. The synthesis of N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Scientific Research Applications
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide has been widely used in scientific research to study the role of CaMKK in cellular signaling and metabolism. It has been shown to inhibit CaMKK activity in a dose-dependent manner, leading to a decrease in the phosphorylation of downstream targets such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC). This inhibition of CaMKK activity has been linked to a variety of cellular processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-5-3-10(4-6-12)9-15-13(16)8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDTVPDZVGHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330656 | |
| Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
CAS RN |
349433-06-3 | |
| Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677182.png)



![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)







![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)